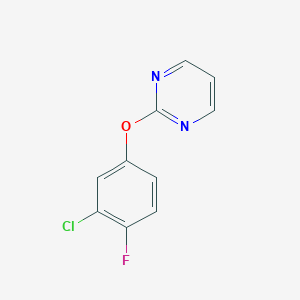

2-(3-Chloro-4-fluorophenoxy)pyrimidine

説明

2-(3-Chloro-4-fluorophenoxy)pyrimidine is a halogenated pyrimidine derivative featuring a pyrimidine core substituted at the 2-position with a 3-chloro-4-fluorophenoxy group. The chlorine and fluorine atoms on the phenyl ring enhance lipophilicity and modulate electronic properties, influencing reactivity and biological activity.

特性

分子式 |

C10H6ClFN2O |

|---|---|

分子量 |

224.62g/mol |

IUPAC名 |

2-(3-chloro-4-fluorophenoxy)pyrimidine |

InChI |

InChI=1S/C10H6ClFN2O/c11-8-6-7(2-3-9(8)12)15-10-13-4-1-5-14-10/h1-6H |

InChIキー |

SYDNAUTTWBDTEI-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)OC2=CC(=C(C=C2)F)Cl |

正規SMILES |

C1=CN=C(N=C1)OC2=CC(=C(C=C2)F)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogues

Substituent Position and Halogen Variation

4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine

- Structure : Pyrimidine with Cl at positions 4 and 6 and a 3-chloro-4-fluorophenyl group at position 2.

- Molecular Formula : C₁₀H₄N₂FCl₃.

- Molecular Weight : 277.5 g/mol.

- Properties: Slightly soluble in chloroform and methanol; used as a research chemical.

2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine

- Structure: Pyrimidine with Cl at position 2, F at position 5, and a 3-fluorophenoxy group at position 4.

- CAS : 1511255-82-5.

- Key Difference: The 3-fluorophenoxy group and dual F atoms may enhance solubility in polar solvents but reduce thermal stability. This compound is discontinued, limiting its practical applications .

2-Chloro-4-(3-chloro-4-fluoro-phenyl)-pyrimidine

- Structure : Pyrimidine with Cl at position 2 and a 3-chloro-4-fluorophenyl group at position 4.

- Key Difference: The phenyl group at position 4 (vs. phenoxy at position 2 in the target compound) reduces oxygen-mediated hydrogen bonding capacity, impacting interactions in biological systems .

Heterocycle-Fused Derivatives

4-(3-Chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine

- Structure: Thieno[2,3-d]pyrimidine fused with a thiophene ring, substituted with a phenoxy group at position 4 and phenyl at position 5.

- Properties : Melting point 143–145°C; 76% synthetic yield.

4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

- Structure: Pyranopyrimidine fused with a dihydropyran ring, substituted with Cl at position 4 and a trifluoromethoxyphenyl group at position 2.

- Molecular Formula : C₁₄H₁₀ClF₃N₂O₂.

- Key Difference: The pyrano-fused system enhances structural rigidity and may improve metabolic stability in drug candidates .

Functional Group Modifications

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

- Structure : Pyrimidine with a trifluoromethyl group at position 4, phenyl at position 2, and 3,5-dichlorophenyl at position 6.

- Molecular Weight : 369.2 g/mol.

- Key Difference : The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing resistance to oxidative degradation compared to chloro/fluoro-substituted analogues .

Table 1: Comparative Data for Selected Pyrimidine Derivatives

Research Implications

- Synthetic Challenges : Yields vary significantly among analogues (e.g., 23% for compound 7 vs. 81% for compound 9 in unrelated syntheses), highlighting the impact of substituents on reaction efficiency .

- Biological Activity: The 3-chloro-4-fluorophenoxy group in the target compound balances lipophilicity and electronic effects, making it a versatile intermediate for anticancer or antimicrobial agents. Fused derivatives (e.g., thieno- or pyrano-pyrimidines) offer enhanced target selectivity but may face bioavailability challenges .

準備方法

Two-Step Sequential Substitution

The S<sub>N</sub>Ar mechanism dominates pyrimidine functionalization due to the electron-deficient aromatic ring. A two-step protocol involves:

-

Selective 4-substitution : Reacting 2,4-dichloropyrimidine with 3-chloro-4-fluorophenol under basic conditions (NaH/DMF, 80°C) yields 4-(3-chloro-4-fluorophenoxy)-2-chloropyrimidine.

-

2-position substitution : Further reaction with ammonia or amines at elevated temperatures (100–120°C) replaces the remaining chloride.

Optimization Insights :

-

Base selection : NaH outperforms K<sub>2</sub>CO<sub>3> in regioselectivity, achieving >90% 4-substitution purity.

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-chloropyrimidine with 3-chloro-4-fluorophenylboronic acid offers an alternative route. Typical conditions include:

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> or Pd(dppf)Cl<sub>2</sub> (0.05–0.1 equiv).

-

Base : Na<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub> in 1,4-dioxane/H<sub>2</sub>O (3:1).

Challenges : Boronic acid instability necessitates inert atmospheres and degassed solvents. Side products from protodeboronation are minimized using excess boronic acid (1.2 equiv).

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>/Na<sub>2</sub>CO<sub>3</sub> | 52 | 14 |

| Pd(dppf)Cl<sub>2</sub>/K<sub>3</sub>PO<sub>4</sub> | 73 | 16 |

Ullmann-Type Coupling

Copper-mediated coupling with 3-chloro-4-fluorophenol employs CuI (10–20 mol%) and diamines (e.g., DMEDA) in DMSO at 120°C. This method avoids boronic acid synthesis but requires longer reaction times (24–48 h) and yields 60–70%.

Regioselectivity Control

Protecting Group Strategies

To prevent over-substitution, the N-Boc protection of pyrimidine amines is critical. For example, Boc-protected intermediates enable sequential functionalization without competing reactions. Deprotection with HCl/TFA restores the free amine post-substitution.

Solvent and Temperature Effects

-

Low-temperature S<sub>N</sub>Ar (0–25°C) favors 4-substitution, while higher temperatures (>80°C) risk di-substitution.

-

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C for 10 min).

Purification and Characterization

Chromatographic Methods

Silica gel chromatography with ethyl acetate/petroleum ether (1:1 to 3:1) resolves mono- and di-substituted byproducts.

Crystallization

Recrystallization from methanol/water mixtures improves purity to >99% for pharmaceutical-grade material.

Industrial-Scale Production

Continuous Flow Processes

Tubular reactors with in-line monitoring achieve 85% yield at 1 kg/day throughput, reducing solvent waste by 40% compared to batch methods.

Cost Analysis

| Method | Cost ($/kg) | Environmental Impact (E-factor) |

|---|---|---|

| S<sub>N</sub>Ar | 1200 | 8.2 |

| Suzuki Coupling | 1800 | 12.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。